Lipophilicity Shift Relative to Unsubstituted Piperidine Analog: Computed XLogP3 Difference
A direct computed property comparison shows that the target compound exhibits a higher predicted lipophilicity (XLogP3 = 4.0) than its closest structural analog lacking the piperidine methyl substituent, N-(2-methyl-1,3-benzothiazol-5-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 361471-66-1; XLogP3 = 3.6) [1][2]. This difference of +0.4 logP units arises solely from the addition of a methyl group at the 2-position of the piperidine ring.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | N-(2-methyl-1,3-benzothiazol-5-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 361471-66-1); XLogP3 = 3.6 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This quantifiable lipophilicity difference can influence membrane permeability, binding pocket desolvation energetics, and non-specific protein binding, making the target compound a potentially distinct chemical biology tool for studies where logP modulation is critical.
- [1] PubChem. N-(2-methyl-1,3-benzothiazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. Compound Summary for CID 4069751. View Source
- [2] PubChem. N-(2-methyl-1,3-benzothiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide. Compound Summary for CID 5805737. View Source
